Encecalin

Descripción general

Descripción

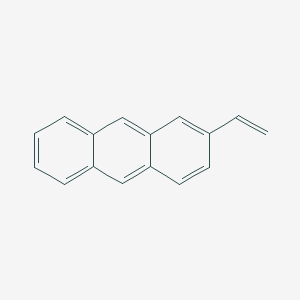

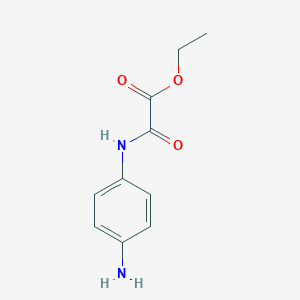

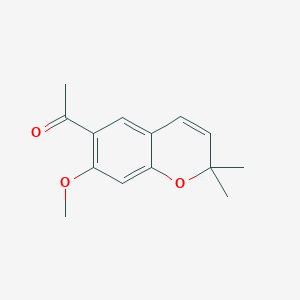

Encecalin is a natural benzofuran compound . It has a molecular formula of C14H16O3 .

Synthesis Analysis

Encecalin is a natural product and is not typically synthesized in a laboratory setting. It is found in plants like Helianthella quinquenervis .Molecular Structure Analysis

The molecular structure of encecalin is characterized by a benzofuran core, with a molecular weight of 232.28 . The structure can be represented by the SMILES notation:CC(C1=C(OC)C=C2C(C=CC(C)(C)O2)=C1)=O . Physical And Chemical Properties Analysis

Encecalin has a molecular weight of 232.275 Da, and a mono-isotopic mass of 232.109940 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 367.7±42.0 °C at 760 mmHg, and a flash point of 167.6±14.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Biotechnological Production in Cell Cultures and Hairy Roots

Encecalin has been produced in cell cultures and hairy roots of Helianthella quinquenervis, a medicinal plant. The production of encecalin varied with growth kinetics, being higher at the stationary phase . This is the first report of encecalin production in hairy roots of H. quinquenervis, demonstrating the potential for a future biotechnological production of chromenes .

Pharmacological Properties in Traditional Medicine

Ageratina pichinchensis, a plant species native to Mexico, has been used in traditional Mexican medicine for treating different skin conditions and injuries . Studies that reported on crude extracts, fractions, or isolated pure compounds of A. pichinchensis have found a varied range of biological effects, including antibacterial, curative, antiulcer, antifungal, and anti-inflammatory activities . Encecalin is one of the bioactive compounds found in this plant .

Mecanismo De Acción

Target of Action

Encecalin is a chromene derivative found in various plant species, including Helianthella quinquenervis It’s known that chromenes, including encecalin, have been found to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings .

Biochemical Pathways

Given its impact on seed germination and plant growth , it’s plausible that encecalin interferes with the biochemical pathways involved in these processes

Result of Action

Encecalin has been found to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . This suggests that encecalin may have herbicidal properties. , indicating that it may have a localized effect in these organisms.

Action Environment

The action, efficacy, and stability of encecalin can be influenced by various environmental factors. For instance, the production of encecalin in H. quinquenervis cell cultures varied with growth kinetics, being higher at the stationary phase This suggests that the production and potentially the action of encecalin can be influenced by the growth conditions of the plant

Propiedades

IUPAC Name |

1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVLCNREBFDEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942824 | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Encecalin | |

CAS RN |

20628-09-5 | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20628-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020628095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does encecalin affect photosynthesis?

A1: Encecalin acts as a Hill reaction inhibitor, disrupting the electron transport chain in photosynthesis. [] Specifically, it targets photosystem II, inhibiting electron flow between P680 and QA. [] This inhibition reduces ATP synthesis, proton uptake, and electron flow in isolated spinach chloroplasts. []

Q2: What is the molecular formula and weight of encecalin?

A2: While not explicitly stated in the provided excerpts, based on its structure as a methoxy derivative of demethylencecalin, encecalin likely has a molecular formula of C15H16O3 and a molecular weight of 244.28 g/mol.

Q3: Are there any spectroscopic data available for encecalin?

A4: Although specific spectroscopic data is not detailed in the excerpts, several studies utilize NMR and MS techniques for structural elucidation and identification of encecalin. [, , , , ] These techniques provide information about the compound's structure and purity.

Q4: Have any computational studies been conducted on encecalin?

A5: Yes, molecular dynamics studies have investigated the interaction of encecalin with calmodulin (CaM). [] These simulations revealed stable complex formation between encecalin and CaM, supporting its potential as a calmodulin-targeting molecule. []

Q5: How does the methylation of demethylencecalin affect its biological activity?

A6: Methylation of demethylencecalin to form encecalin generally increases its toxicity to insects. [, ] This difference in toxicity is attributed to variations in metabolism and detoxification, with insects excreting significantly more unchanged demethylencecalin compared to encecalin. [, ]

Q6: What is the impact of structural modifications on the antiprotozoal activity of encecalin derivatives?

A7: Modifications to the encecalin scaffold, specifically the introduction of amine groups, significantly enhance antiprotozoal activity. [] Chromene and chromane-derived amines displayed potent activity against Plasmodium falciparum, Trypanosoma brucei rhodesiense, and Leishmania donovani. [] Notably, phenol derivatives exhibited even greater potency compared to chloroquine. []

Q7: What formulation strategies are employed to improve the delivery of encecalin?

A8: Researchers have developed lacquer solutions containing standardized encecalin extracts for topical administration in treating onychomycosis and vulvovaginal candidiasis. [, ] These formulations aim to enhance drug delivery and improve treatment outcomes.

Q8: How is encecalin metabolized in insects?

A9: Insects primarily metabolize encecalin by hydroxylating the geminal methyl groups. [, ] This metabolic process increases the polarity of encecalin, making it more readily excretable and less toxic. [, ]

Q9: What is the effectiveness of encecalin in treating fungal infections?

A10: Encecalin extracts have shown promise in treating various fungal infections. In clinical trials, topical application of Ageratina pichinchensis extract, standardized for encecalin content, demonstrated efficacy against onychomycosis, interdigital tinea pedis, and vulvovaginal candidiasis. [, , ]

Q10: Has encecalin demonstrated any activity against biofilm formation?

A11: Yes, extracts from Flourensia fiebrigii, containing encecalin, exhibited significant activity against biofilm production by Pseudomonas aeruginosa and Staphylococcus aureus. [] This suggests potential applications for encecalin in combating bacterial infections, particularly those associated with biofilms.

Q11: Which analytical techniques are used to identify and quantify encecalin?

A11: Several analytical techniques are employed to study encecalin, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify encecalin in plant extracts and cell cultures. [, , ]

- High-Performance Liquid Chromatography (HPLC): Used to analyze the metabolism of chromenes, including encecalin, in plants. [, ]

- Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): Employed for metabolic profiling and identification of encecalin in plant extracts. []

Q12: Are there any known alternatives to encecalin for treating fungal infections?

A14: Yes, ciclopirox is a commonly used antifungal agent that serves as a positive control in clinical trials evaluating the effectiveness of Ageratina pichinchensis extract containing encecalin. [, ] While both treatments demonstrated efficacy, no statistically significant differences were observed between them. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(1,3-Dioxan-2-yl)ethoxy]-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14805.png)

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)